2-(2,6-Dimethylmorpholine-4-carbonyl)aniline
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Overview
Description
2-(2,6-Dimethylmorpholine-4-carbonyl)aniline is a chemical compound with the molecular formula C13H18N2O2. It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and an aniline moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline typically involves the reaction of 2,6-dimethylmorpholine with aniline in the presence of a carbonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes. The reaction is carried out under controlled temperatures, usually ranging from 50°C to 100°C, to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholine-4-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(2,6-Dimethylmorpholine-4-carbonyl)aniline is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholine-4-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenol
- 2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]benzoic acid
- 2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]benzamide
Uniqueness
2-(2,6-Dimethylmorpholine-4-carbonyl)aniline stands out due to its unique combination of a morpholine ring and aniline moiety, which imparts distinct chemical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
(2-aminophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14/h3-6,9-10H,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWLOBQTINYITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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